4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a methyl group at the 4-position and an oxetane ring attached via a methoxy group at the 6-position. This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C10H14N2O2, and it has a CAS number of 2548985-58-4.
The synthesis of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors, particularly through intramolecular cyclization reactions that utilize epoxides or other intermediates.
Another approach is the nucleophilic substitution reaction involving halogenated pyrimidine derivatives and oxetane-containing nucleophiles. This reaction typically requires a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial production methods would likely focus on optimizing these synthetic routes to enhance yield and purity, potentially incorporating catalysts and purification techniques like recrystallization or chromatography.
The molecular structure of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine features:
The structural representation can be summarized as follows:
This compound's unique structure contributes to its reactivity and biological activity, particularly in relation to enzyme inhibition mechanisms.
4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine can undergo several types of chemical reactions:
The products formed from these reactions depend significantly on the specific reagents and conditions utilized during the reactions.
The primary target of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is the Enhancer of Zeste Homolog 2 enzyme, which plays a crucial role in histone methylation pathways. The compound acts as an inhibitor of this enzyme, leading to a reduction in H3K27me3 levels, which is significant in various biological processes including gene expression regulation.
The biochemical pathways affected by this compound include those involved in cell proliferation and differentiation, making it relevant for research into cancer therapies.
4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications in research and industry.
4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine has several scientific applications, particularly in medicinal chemistry. Its role as an inhibitor of Enhancer of Zeste Homolog 2 positions it as a candidate for further research into anti-cancer therapies. Additionally, its unique structure allows it to serve as a scaffold for developing new therapeutic agents targeting similar biological pathways .
Research continues to explore its potential in treating diseases associated with aberrant histone methylation, highlighting its significance in pharmaceutical development .
The synthesis of the oxetane moiety—specifically (oxetan-2-yl)methanol—serves as a critical building block for 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine. Two primary methodologies dominate: the Paterno-Büchi [2+2] cycloaddition and intramolecular Williamson etherification. The Paterno-Büchi approach employs UV-light-mediated cycloaddition between formaldehyde and allyl alcohol derivatives, yielding 2-substituted oxetanes with moderate stereoselectivity (typically 60-75% trans isomer preference) [6]. This method faces limitations in scalability due to specialized photochemical equipment requirements and competing side reactions.
Alternatively, Williamson etherification of 1,3-halohydrins under basic conditions offers improved synthetic control. Optimization studies reveal that Cs₂CO₃ in DMF at 60°C minimizes Grob fragmentation side reactions, achieving 70-85% yields for 2-(hydroxymethyl)oxetane [6]. Microwave-assisted ring closure (100°C, 30 min) further enhances efficiency, reducing epimerization risks compared to prolonged heating [4].
Table 1: Oxetane Ring Formation Methods Comparison
Method | Reagents/Conditions | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Paterno-Büchi Cycloaddition | UV light, CH₂O, allyl alcohol | 45-60 | Atom economy | Low stereoselectivity |
Williamson Etherification | Cs₂CO₃, DMF, 60°C | 70-85 | Scalable | Grob fragmentation side products |
Microwave-Assisted | KOH, DMSO, 100°C, 30 min | 88 | Rapid kinetics | Specialized equipment needed |
The C6 position of 4-methylpyrimidine exhibits enhanced nucleophilicity over C2/C4 positions due to reduced electron density from the N-1 and C-4 substituents. Regioselective chlorination using POCl₃ at 80°C converts 4-methyl-6-hydroxypyrimidine to 6-chloro-4-methylpyrimidine with >95% selectivity [4]. Kinetic studies confirm C6 reactivity is 50-fold higher than C2 under these conditions, attributable to the methyl group’s inductive effect stabilizing the C6 transition state.
Protecting group strategies further refine selectivity: TBDMS protection of the oxetanol precursor prevents self-etherification during pyrimidine coupling. Quantitative deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF) in THF without pyrimidine ring degradation [4].
Table 2: Regioselective Pyrimidine Modification Approaches
Strategy | Conditions | Selectivity (C6:C2) | Yield (%) | Key Observation |
---|---|---|---|---|
POCl₃ Chlorination | Toluene, 80°C, 4h | >95:5 | 92 | Methyl group enhances C6 electrophilicity |
TBDMS Protection | TBDMS-Cl, imidazole, DCM, 0°C | N/A | 98 | Prevents oxetane self-condensation |
Selective Deprotection | TBAF, THF, rt, 1h | N/A | 95 | No pyrimidine ring degradation observed |
Ether bond formation between (oxetan-2-yl)methanol and 6-chloro-4-methylpyrimidine employs SNAr (nucleophilic aromatic substitution). Catalyst screening identifies DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as optimal, achieving 92% conversion in acetonitrile at 70°C within 4 hours [3] [6]. DBU’s low nucleophilicity prevents oxetane ring-opening, a significant risk with stronger bases like NaH (observed in 15% of reactions) [6].
Alternative Mitsunobu conditions (DIAD, PPh₃) afford <40% yields due to oxetane ring strain sensitivity. Recent advances utilize Cs₂CO₃ with catalytic KI in DMSO, enhancing anion exchange and reducing reaction time to 2 hours at 50°C [4].
Solvent polarity critically influences SNAr kinetics. High-polarity solvents (DMSO, ε=46.7) accelerate substitution by stabilizing the anionic transition state. However, DMSO promotes oxetane decomposition (10% degradation after 12 hours at 70°C), while acetonitrile (ε=37.5) balances reactivity and oxetane stability [4] [6].
Catalyst loading studies reveal 1.2 equiv DBU maximizes yield (92%) without byproducts. KI additives (0.1 equiv) enhance chloride leaving group displacement in less polar solvents like toluene [4].
Table 3: Solvent/Catalyst Optimization for SNAr Coupling
Solvent | Catalyst | Additive | Temp (°C) | Time (h) | Yield (%) | Oxetane Decomposition (%) |
---|---|---|---|---|---|---|
DMSO | Cs₂CO₃ | None | 80 | 3 | 88 | 12 |
MeCN | DBU | None | 70 | 4 | 92 | <2 |
Toluene | K₂CO₃ | KI (0.1 eq) | 90 | 8 | 78 | 5 |
THF | NaH | None | 60 | 6 | 65 | 15 |
Scale-up (>100 g) introduces three key bottlenecks:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: